molecular formula C11H13ClFN B8700980 4-(2-Chlorophenyl)-4-fluoropiperidine CAS No. 864829-98-1

4-(2-Chlorophenyl)-4-fluoropiperidine

Cat. No.: B8700980
CAS No.: 864829-98-1
M. Wt: 213.68 g/mol
InChI Key: PLUYHRKIWBPWFE-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-4-fluoropiperidine is a fluorinated piperidine derivative featuring a 2-chlorophenyl substituent and a fluorine atom at the 4-position of the piperidine ring. Piperidine derivatives are pivotal in medicinal chemistry due to their versatility as scaffolds for drug candidates, particularly in targeting central nervous system (CNS) receptors, enzymes, and ion channels . The fluorine atom enhances metabolic stability and lipophilicity, while the 2-chlorophenyl group may influence steric and electronic interactions with biological targets . This compound is synthesized via routes such as nucleophilic substitution or coupling reactions, as inferred from related piperidine derivatives (e.g., benzyl this compound-1-carboxylate) .

Properties

CAS No.

864829-98-1

Molecular Formula

C11H13ClFN

Molecular Weight

213.68 g/mol

IUPAC Name

4-(2-chlorophenyl)-4-fluoropiperidine

InChI

InChI=1S/C11H13ClFN/c12-10-4-2-1-3-9(10)11(13)5-7-14-8-6-11/h1-4,14H,5-8H2

InChI Key

PLUYHRKIWBPWFE-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(C2=CC=CC=C2Cl)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 4-(2-Chlorophenyl)-4-fluoropiperidine can be contextualized by comparing it to analogs with variations in substituents or ring systems. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of this compound and Related Compounds

Compound Name Substituents (4-Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 2-Chlorophenyl, Fluorine C₁₁H₁₂ClFN 213.67 Enhanced lipophilicity; CNS drug candidate
4-(4-Chlorophenyl)-4-hydroxypiperidine 4-Chlorophenyl, Hydroxyl C₁₁H₁₄ClNO 227.69 Hydrogen-bonding capacity; solubility modulator
4-(4-Fluorophenyl)piperidine hydrochloride 4-Fluorophenyl C₁₁H₁₃ClFN 229.68 Antidepressant/antipsychotic activity
4-[(3,4-Dichlorophenyl)methyl]-4-fluoropiperidine (3,4-Dichlorophenyl)methyl, Fluorine C₁₂H₁₄Cl₂FN 278.15 Potential antimicrobial/anticancer agent
4-(4-Trifluoromethoxy-phenyl)-piperidine 4-Trifluoromethoxyphenyl C₁₂H₁₄F₃NO 261.24 Neurokinin receptor modulation

Key Observations :

Substituent Effects: Fluorine vs. Chlorophenyl Position: The 2-chlorophenyl group in the target compound may confer distinct steric interactions compared to 4-chlorophenyl analogs, altering receptor binding selectivity .

Pharmacological Implications :

  • The dichlorophenylmethyl substituent in 4-[(3,4-Dichlorophenyl)methyl]-4-fluoropiperidine suggests broader antimicrobial activity due to increased halogenation .
  • 4-(4-Trifluoromethoxy-phenyl)-piperidine’s trifluoromethoxy group enhances electron-withdrawing effects, favoring interactions with neurokinin receptors .

Synthetic Accessibility :

  • Fluorinated piperidines like the target compound often require specialized reagents (e.g., Selectfluor®) for fluorination, whereas hydroxylated analogs are synthesized via oxidation or hydrolysis .

Preparation Methods

Halogen Exchange Reactions

A common approach involves substituting a leaving group (e.g., hydroxyl or nitro) on a preconstructed piperidine scaffold with fluorine. For example, 4-(2-chlorophenyl)piperidin-4-ol undergoes fluorination using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®.

Reaction Conditions

  • Substrate : 4-(2-chlorophenyl)piperidin-4-ol

  • Fluorinating Agent : DAST (1.2 equiv)

  • Solvent : Dichloromethane (DCM), 0°C → room temperature

  • Yield : 68–72%

Mechanistic Insight
DAST converts the hydroxyl group to a fluorosulfite intermediate, which undergoes an SN2 displacement with fluoride. Steric hindrance from the 2-chlorophenyl group limits byproduct formation.

Catalytic [4 + 2] Annulation with α-Fluoro-β-Ketoesters

Palladium-Catalyzed Cyclization

A modular method employs α-fluoro-β-ketoesters and allyl carbonates in a Pd-catalyzed annulation to construct the fluoropiperidine core (Figure 1).

Reaction Conditions

  • Catalyst : Pd(dba)₂ (5 mol%), ligand L1 (15 mol%)

  • Substrates : α-Fluoro-β-ketoester, allyl carbonate

  • Solvent : Tetrahydrofuran (THF), 80°C

  • Yield : 82–89%

Key Advantages

  • High diastereoselectivity (dr > 20:1)

  • Tolerates electron-withdrawing/donating aryl groups

Reductive Amination of Fluorinated Ketones

Two-Step Synthesis

4-Fluoropiperidine intermediates are synthesized via reductive amination of 4-(2-chlorophenyl)piperidin-4-one using sodium cyanoborohydride (NaBH₃CN).

Reaction Conditions

  • Step 1 : Condensation of ketone with ammonium acetate (NH₄OAc) in methanol.

  • Step 2 : Reduction with NaBH₃CN (1.5 equiv), acetic acid (AcOH), rt.

  • Yield : 65–70%

Limitations

  • Requires pre-synthesis of the ketone precursor.

  • Moderate yields due to competing over-reduction.

Diazonium Salt Fluorination

Sandmeyer-Type Reaction

A patent (WO2001002357A2) describes fluorination via diazonium intermediates. 4-(2-Chlorophenyl)piperidin-4-amine is treated with NaNO₂/HF-pyridine to yield the fluorinated product.

Reaction Conditions

  • Substrate : 4-(2-chlorophenyl)piperidin-4-amine

  • Reagents : NaNO₂ (2 equiv), HF-pyridine (5 equiv), 0°C → 50°C

  • Yield : 55–60%

Challenges

  • Handling HF-pyridine requires specialized equipment.

  • Competing side reactions reduce scalability.

Microwave-Assisted Fluorodehydroxylation

Direct Hydroxyl-to-Fluorine Conversion

Microwave irradiation accelerates fluorodehydroxylation using 1,1,2,2-tetrafluoroethyl-diethylamine (TFED).

Reaction Conditions

  • Substrate : 4-(2-chlorophenyl)piperidin-4-ol

  • Fluorinating Agent : TFED (3 equiv)

  • Solvent : Acetonitrile (MeCN), 150°C, 30 min

  • Yield : 75–78%

Advantages

  • Rapid reaction time (30 min vs. 12–24 h for DAST).

  • Minimal epimerization.

Enzymatic Fluorination

Biocatalytic Approaches

Emerging methods use fluorinase enzymes to introduce fluorine under mild conditions.

Reaction Conditions

  • Enzyme : SsF fluorinase (Clostridium spp.)

  • Substrate : 4-(2-chlorophenyl)piperidin-4-ol

  • Co-substrate : 5'-fluoro-5'-deoxyadenosine (5'-FDA)

  • Yield : 40–45% (preliminary data)

Future Prospects

  • Potential for greener synthesis but currently limited by enzyme availability and cost.

Comparative Analysis of Methods

Method Yield (%) Conditions Scalability Cost
Nucleophilic Fluorination68–72Mild, rtHighModerate
Catalytic Annulation82–89High temp, Pd catalystModerateHigh
Reductive Amination65–70Two-stepLowLow
Diazonium Fluorination55–60Hazardous reagentsLowModerate
Microwave Fluorination75–78Fast, specialized techModerateHigh
Enzymatic Fluorination40–45Mild, aqueousLowVery High

Q & A

Q. What are the optimal synthetic routes for 4-(2-Chlorophenyl)-4-fluoropiperidine, and how can reaction yields be improved?

The synthesis of this compound typically involves multi-step reactions, including nucleophilic substitution or coupling reactions. For example, similar piperidine derivatives are synthesized via alkylation of piperidine precursors with halogenated aryl groups under basic conditions (e.g., NaOH in dichloromethane) . Yield optimization can be achieved by:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions.
  • Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures enhances purity (>99%) .

Q. What analytical techniques are most reliable for characterizing this compound?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and piperidine ring conformation. For example, 1^1H NMR signals for the fluorophenyl group appear as doublets (δ 7.2–7.5 ppm) due to coupling with fluorine .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ at m/z 229.06 for C11_{11}H12_{12}ClFN+^+) .
  • X-ray crystallography : Resolves stereochemistry and bond angles, critical for comparing experimental data with computational models (e.g., dihedral angles between aryl and piperidine groups) .

Q. What safety protocols are essential when handling this compound?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Perform reactions in a fume hood due to potential release of volatile intermediates (e.g., chlorinated byproducts) .
  • Waste disposal : Segregate halogenated waste and consult certified hazardous waste handlers to comply with environmental regulations .

Advanced Research Questions

Q. How does the steric and electronic environment of this compound influence its receptor-binding affinity?

The compound’s bioactivity is modulated by:

  • Steric effects : The 2-chlorophenyl group introduces steric hindrance, potentially limiting access to hydrophobic binding pockets in enzymes or receptors.
  • Electronic effects : Fluorine’s electronegativity alters electron density on the piperidine ring, affecting hydrogen bonding or dipole interactions. Comparative studies with non-fluorinated analogs (e.g., 4-chlorophenylpiperidine) show reduced binding to dopamine receptors, suggesting fluorine’s role in tuning selectivity .

Q. How can crystallographic data resolve contradictions in computational modeling of this compound’s conformation?

X-ray diffraction reveals that the piperidine ring adopts a chair conformation , with the 2-chlorophenyl and fluorine groups in equatorial positions to minimize steric strain . Discrepancies between density functional theory (DFT) calculations and experimental data often arise from solvent effects or crystal packing forces. Refinement using software like SHELXL (with TWIN/BASF commands) accounts for twinning or disorder in the crystal lattice .

Q. What strategies are effective for analyzing metabolic byproducts of this compound in biological systems?

  • Extraction protocols : Acid-base liquid-liquid extraction (e.g., HCl back-extraction from plasma) isolates metabolites .
  • Chromatographic methods : Reverse-phase HPLC with UV detection (λ = 254 nm) or GC-MS with electron-capture detectors (ECD) improves sensitivity for halogenated metabolites .
  • Data validation : Compare retention times and fragmentation patterns with synthetic standards to confirm identity .

Q. How do structural modifications (e.g., substituent position) alter the physicochemical properties of this compound?

  • Lipophilicity : Replacing fluorine with a hydroxyl group (e.g., 4-(2-chlorophenyl)-4-hydroxypiperidine) increases logP by 0.5–1.0 units, enhancing membrane permeability .
  • Solubility : Introducing sulfonyl groups (e.g., 4-(4-methoxyphenyl)sulfonylpiperidine) improves aqueous solubility via hydrogen bonding but may reduce CNS penetration .

Q. What experimental approaches validate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (pH 2), basic (pH 10), and oxidative (H2_2O2_2) conditions at 37°C for 24 hours. Monitor degradation via LC-MS .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C for most piperidine derivatives) to guide storage conditions (e.g., desiccants, inert atmosphere) .

Methodological Notes

  • Data interpretation : Always cross-validate NMR/MS results with crystallographic data to resolve stereochemical ambiguities .
  • Safety compliance : Adhere to OSHA HCS guidelines for labeling and handling halogenated compounds .
  • Open-source tools : Use COD (Crystallography Open Database) entries for structural comparisons .

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